

# Application Notes: Cbz-NH-PEG1-CH<sub>2</sub>CH<sub>2</sub>COOH in Advanced Drug Delivery Systems

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## Compound of Interest

Compound Name: Cbz-NH-PEG1-CH<sub>2</sub>CH<sub>2</sub>COOH

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## Introduction

**Cbz-NH-PEG1-CH<sub>2</sub>CH<sub>2</sub>COOH** is a heterobifunctional linker molecule designed for use in bioconjugation and drug delivery systems. Its unique structure, comprising a carbobenzyloxy (Cbz) protected amine, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for covalently linking therapeutic agents to targeting moieties or nanoparticles. This linker is particularly relevant in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount for therapeutic efficacy and safety.[1][2][3][4]

The key attributes of this linker are derived from its three distinct components:

- **Cbz-Protected Amine:** The carbobenzyloxy group provides robust protection for the primary amine, preventing unwanted side reactions during synthesis and conjugation steps.[5][6] It can be selectively removed under specific conditions, such as catalytic hydrogenation, to expose the amine for subsequent modification.[5][7]
- **PEG1 Spacer:** The short, single-unit polyethylene glycol spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate.[8][9] In drug delivery, PEG linkers are known to improve pharmacokinetics, reduce immunogenicity, and prevent aggregation of hydrophobic drug payloads.[9][10][11]

- **Terminal Carboxylic Acid:** This functional group provides a reactive handle for conjugation to amine-containing molecules (e.g., lysine residues on antibodies, amine-functionalized drugs) through the formation of a stable amide bond, typically using carbodiimide chemistry (e.g., EDC/NHS).[\[12\]](#)[\[13\]](#)

## Key Applications

The bifunctional nature of **Cbz-NH-PEG1-CH<sub>2</sub>CH<sub>2</sub>COOH** makes it suitable for a range of applications in drug delivery:

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG component helps to solubilize hydrophobic payloads and can enable a higher drug-to-antibody ratio (DAR) without causing aggregation.[\[10\]](#)[\[14\]](#)
- **PROTAC Development:** This molecule serves as a foundational linker for synthesizing PROTACs, which consist of two ligands connected by a linker—one binding to a target protein and the other to an E3 ubiquitin ligase, inducing selective degradation of the target protein.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- **Peptide Modification and Synthesis:** The Cbz-protected amine is a classical feature in peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains.[\[5\]](#)[\[15\]](#)
- **Nanoparticle Functionalization:** The linker can be used to modify the surface of nanoparticles, attaching targeting ligands or therapeutic agents to create advanced drug delivery vehicles.[\[12\]](#)[\[16\]](#)

## Physicochemical and Expected Performance Data

While specific experimental data for drug delivery systems using **Cbz-NH-PEG1-CH<sub>2</sub>CH<sub>2</sub>COOH** is not extensively published, the expected performance characteristics can be inferred from the known properties of its components. The following tables summarize these expected properties in comparison to other linker types.

Table 1: Physicochemical Properties of **Cbz-NH-PEG1-CH<sub>2</sub>CH<sub>2</sub>COOH**

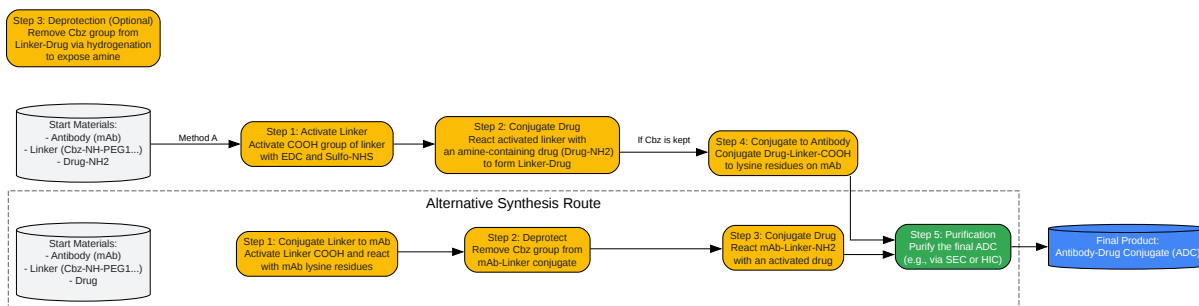
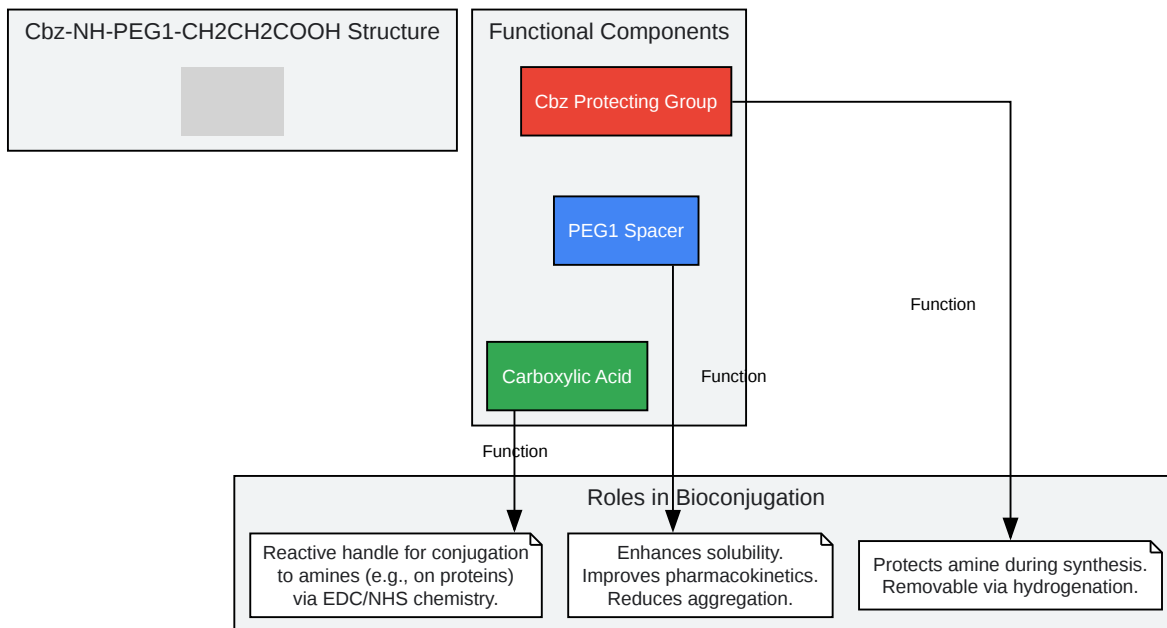
Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>5</sub>	[3]
Molecular Weight	267.28 g/mol	[3]
CAS Number	1205751-19-4	[3]
Appearance	White to off-white solid	[1]
Storage	Recommended at 2-8°C or -20°C for long-term storage	[3][17]
Solubility	Soluble in DMSO, DMF	[1]

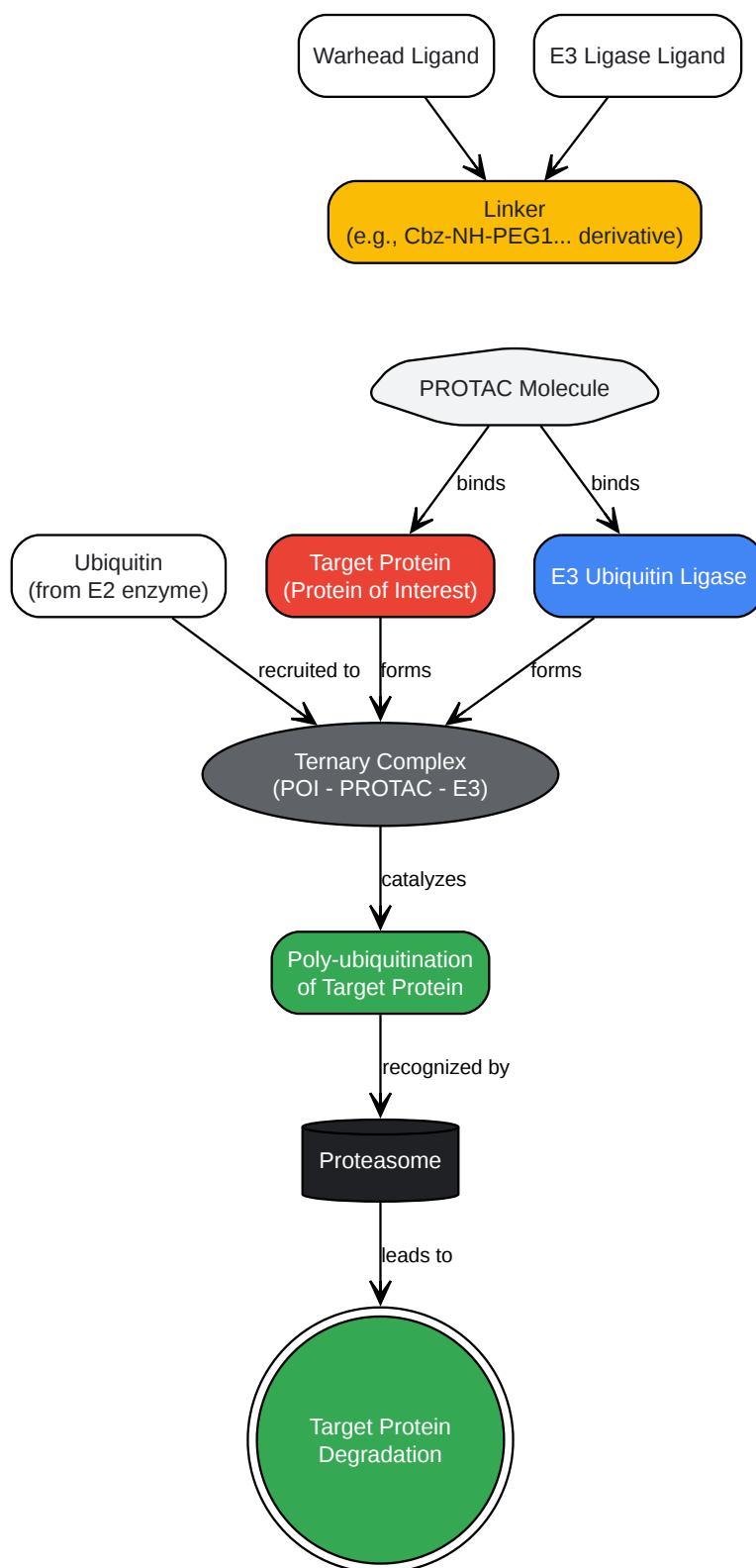
Table 2: Comparative Performance of PEG vs. Hydrophobic Linkers in ADCs

Parameter	Conventional Hydrophobic Linker	Hydrophilic PEG Linker (e.g., Cbz-NH-PEG1-CH <sub>2</sub> CH <sub>2</sub> COOH)	Rationale / Reference
Solubility of Conjugate	Low, especially with hydrophobic drugs	High	The hydrophilic PEG chain improves the overall water solubility of the ADC.[8][9]
Tendency for Aggregation	High, limits Drug-to-Antibody Ratio (DAR)	Low	PEG masks the hydrophobicity of the payload, preventing aggregation and allowing for higher DAR.[10][11]
Pharmacokinetics (PK)	Rapid clearance from circulation	Prolonged half-life, increased plasma concentration	The "hydration shell" formed by PEG reduces non-specific clearance.[8][10]
Immunogenicity	Potential for immune recognition	Reduced	PEG can shield payload epitopes, lowering the risk of an immune response.[10]
In Vivo Efficacy	May be limited by poor PK and aggregation	Potentially enhanced due to improved stability and PK	Better stability and longer circulation time allow for more effective targeting.[11][14]

## Diagrams and Workflows

## Molecular Structure and Functional Components





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